![molecular formula C11H14O3 B3022420 3-(3-Methoxyphenyl)butanoic acid CAS No. 37730-33-9](/img/structure/B3022420.png)
3-(3-Methoxyphenyl)butanoic acid
Overview
Description
3-(3-Methoxyphenyl)butanoic acid is a chemical compound with the CAS Number: 37730-33-9 . It has a molecular weight of 194.23 . It is in liquid form .
Molecular Structure Analysis
The InChI code for 3-(3-Methoxyphenyl)butanoic acid is 1S/C11H14O3/c1-8(6-11(12)13)9-4-3-5-10(7-9)14-2/h3-5,7-8H,6H2,1-2H3,(H,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3-(3-Methoxyphenyl)butanoic acid is a liquid at room temperature . It has a molecular weight of 194.23 .Scientific Research Applications
Synthesis of Key Intermediates
- Synthesis of LY518674 Intermediate : A study by Delhaye et al. (2006) describes an organic solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, a crucial intermediate in the synthesis of LY518674. This process involved the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr, showcasing its application in pharmaceutical intermediate synthesis (Delhaye, Diker, Donck, & Merschaert, 2006).
Photochemical Synthesis
- Chromones Synthesis : Álvaro et al. (1987) explored the irradiation of p-methoxyphenyl esters of various acids, including 3-(ethylenedioxy)butanoic acid, leading to the formation of photo-Fries products. These compounds serve as direct chromone precursors, illustrating the compound's role in photochemical reactions relevant to organic chemistry (Álvaro, García, Iborra, Miranda, & Primo, 1987).
Electrosynthesis in Organic Chemistry
- Electrochemical Hydrogenation : Korotaeva et al. (2011) demonstrated the use of electrosynthesis for the hydrogenation of double bonds in 3-(methoxyphenyl)propenoic acids. The study highlighted the production of 3-(methoxyphenyl)propanoic acids in high yields, showcasing the potential of electrochemical methods in organic synthesis (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).
Analytical Chemistry Applications
- Nickel Determination in Materials : Izquierdo and Carrasco (1984) described the use of 3-(4-methoxyphenyl)-2-mercaptopropenoic acid for the selective and sensitive spectrophotometric determination of nickel in various materials. This application highlights the role of 3-(3-Methoxyphenyl)butanoic acid derivatives in analytical chemistry (Izquierdo & Carrasco, 1984).
Safety and Hazards
The safety information for 3-(3-Methoxyphenyl)butanoic acid indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-(3-methoxyphenyl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(6-11(12)13)9-4-3-5-10(7-9)14-2/h3-5,7-8H,6H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMVUTYPFLYVOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283445 | |
Record name | 3-(3-methoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37730-33-9 | |
Record name | 3-Methoxy-β-methylbenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37730-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 31594 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037730339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC31594 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(3-methoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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